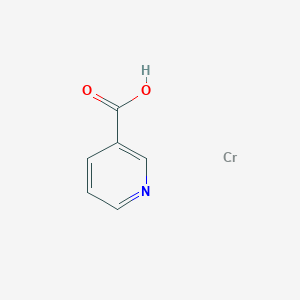

Chromium nicotinate

Description

Chromium nicotinate is a trivalent chromium (Cr³⁺) complex bound to nicotinic acid (niacin). It is widely marketed as a dietary supplement for improving insulin sensitivity, lipid metabolism, and glucose regulation . However, its structural characterization has historically been challenging due to its polymeric nature, which includes Cr(III), oxygen-bound nicotinate, hydroxide, and water. Different synthesis methods yield distinct polymeric forms, complicating standardization and interpretation of biological studies .

Properties

IUPAC Name |

chromium;pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Cr/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCCGRCEBFBZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.[Cr] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5CrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: Industrial production of Chromium nicotinate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include multiple steps, such as purification and isolation, to obtain the compound in its pure form. Advanced techniques and equipment are often employed to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions: Chromium nicotinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the presence of an oxidizing agent like potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex compounds with enhanced properties. Understanding the reaction pathways and mechanisms is crucial for predicting and controlling the products formed.

Scientific Research Applications

Nutritional Supplementation

Chromium Deficiency Treatment

Chromium nicotinate is primarily used to address chromium deficiencies, which can lead to impaired glucose metabolism and insulin resistance. It is often included in total parenteral nutrition formulations to maintain serum chromium levels in patients unable to consume food orally. Studies indicate that this compound can enhance insulin sensitivity and glucose uptake by promoting the translocation of glucose transporter-4 (GLUT4) to the cell surface, thereby improving metabolic health .

Dietary Supplements

As a dietary supplement, this compound is marketed for its potential benefits in weight management and blood sugar control. Research suggests that supplementation may help reduce fasting serum glucose levels and improve glycemic control in individuals with type 2 diabetes . A clinical trial demonstrated that participants receiving higher doses of chromium showed significantly lower fasting serum glucose concentrations compared to those on placebo .

Animal Husbandry

Meat Quality Enhancement

Recent studies have investigated the effects of this compound on livestock, particularly in improving meat quality. A study involving pigs revealed that supplementation with this compound led to increased retention of chromium in muscle tissues and improved oxidative stability of pork. The experimental group exhibited higher contents of monounsaturated and omega-3 fatty acids, suggesting that this compound could enhance the nutritional profile of meat products .

Growth Performance

In animal studies, this compound has been shown to improve growth performance and feed efficiency. It aids in better nutrient utilization, which can be particularly beneficial during critical growth phases. This application not only enhances the economic viability of livestock production but also contributes to the overall health and welfare of the animals .

Pharmacological Research

Mechanism of Action

This compound is recognized for its role in modulating insulin signaling pathways. It enhances insulin receptor activity and promotes the phosphorylation of key proteins involved in glucose metabolism. This mechanism underpins its use in managing conditions related to insulin resistance, such as metabolic syndrome .

Potential Therapeutic Uses

Beyond its role in diabetes management, this compound is being explored for its potential therapeutic effects on lipid profiles and cardiovascular health. Some studies suggest that it may help lower cholesterol levels and improve overall heart health by influencing lipid metabolism .

Case Studies

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Chang et al., 1996 | Adults with type 2 diabetes | This compound supplementation | Significant reduction in fasting serum glucose levels |

| Potravinarstvo Study | Large White pigs | 0.75 mg/kg CrNic supplementation | Enhanced meat quality with improved fatty acid profiles |

| EFSA Report | General population | Dietary inclusion of chromium compounds | Positive effects on metabolic health indicators |

Mechanism of Action

The mechanism of action of Chromium nicotinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the molecular targets and pathways involved is essential for elucidating its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Chromium Compounds

Chromium supplements exist in inorganic (e.g., chromium chloride) and organic forms. Organic complexes, such as chromium picolinate, chromium propionate, and chromium malate, are generally preferred for their higher bioavailability. Below is a detailed comparison:

Structural and Chemical Properties

Bioavailability and Absorption

- Chromium picolinate : Demonstrated superior absorption in a direct comparative study, with 2.5-fold higher urinary chromium excretion than nicotinate .

- This compound: Absorption is enhanced by niacin’s vasodilatory effects, but inconsistent results exist.

- Chromium propionate : High bioavailability in livestock, improving feed efficiency and carcass lean mass .

Biological Activity

Chromium nicotinate, a complex of chromium and niacin (vitamin B3), is recognized for its potential benefits in glucose metabolism and various health conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on metabolic disorders, and related case studies.

Overview of this compound

Chromium is an essential trace element that plays a critical role in insulin signaling and glucose metabolism. This compound is one of the forms used in dietary supplements due to its bioavailability and potential health benefits. The compound is believed to enhance insulin sensitivity, thereby improving glucose tolerance and lipid profiles.

This compound exerts its biological effects primarily through the following mechanisms:

- Insulin Sensitization : Chromium enhances insulin receptor activity, promoting the phosphorylation of insulin receptor substrates, which facilitates glucose uptake in cells .

- Reduction of Inflammatory Markers : Studies have shown that chromium supplementation can lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in diabetic conditions .

- Lipid Metabolism : this compound has been reported to reduce lipid peroxidation and improve lipid profiles in diabetic models .

Effects on Diabetic Models

A study conducted on diabetic rats demonstrated that this compound supplementation significantly lowered blood levels of TNF-α, IL-6, C-reactive protein (CRP), glycosylated hemoglobin (HbA1c), triglycerides (TG), and cholesterol levels compared to control groups . These findings suggest that this compound may mitigate vascular inflammation associated with diabetes.

Clinical Studies on Human Subjects

- Diabetic Macular Edema : A prospective interventional study involving 120 patients with non-proliferative diabetic retinopathy assessed the impact of chromium polynicotinate on visual acuity and macular thickness. Results indicated improvements in central foveal thickness (CFT) among those receiving chromium supplementation, although the differences between groups were not statistically significant across all follow-ups .

- Meta-Analysis on Weight Management : A meta-analysis evaluated the effects of chromium supplementation (including this compound) on body weight and fat percentage in overweight individuals. The analysis found a significant reduction in body fat compared to placebo groups; however, it noted low-quality trials lacking control over confounding factors such as diet and exercise .

Data Table: Summary of Key Studies

| Study Type | Population/Model | Dosage | Key Findings |

|---|---|---|---|

| Animal Study | Diabetic Rats | 400 µg/kg BW | Reduced TNF-α, IL-6, CRP, HbA1c, TG, cholesterol levels |

| Clinical Trial | Patients with DME | Not specified | Improved CFT; no significant difference between groups |

| Meta-Analysis | Overweight Individuals | 400 µg/day | Significant reduction in body fat; low-quality evidence |

Case Studies

Several case studies have documented the effects of this compound in managing diabetes and metabolic syndrome. For instance:

- A retrospective analysis highlighted that chromium infusion improved insulin resistance in hospitalized patients with severe metabolic disorders .

- Another study indicated that patients with polycystic ovary syndrome did not experience significant weight loss or reductions in blood glucose levels despite chromium supplementation, suggesting variability in response based on underlying conditions .

Q & A

Q. What experimental evidence supports this compound's role as a glucose tolerance factor (GTF) mimetic?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.